N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide
Beschreibung
N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide is a benzamide derivative featuring two distinct heterocyclic substituents. The benzamide core is substituted at the 4-position with a thiazol-2-yloxy group, while the amide nitrogen is functionalized with a 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl chain. The compound’s structure combines a pyrazole moiety—known for its role in modulating pharmacokinetic properties—with a thiazole ring, which often contributes to electronic effects and binding interactions.
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-12-11-13(2)21(20-12)9-7-18-16(22)14-3-5-15(6-4-14)23-17-19-8-10-24-17/h3-6,8,10-11H,7,9H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDQIIVYTLWFBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)OC3=NC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine derivatives under acidic or basic conditions.
Attachment of the ethyl linker: The pyrazole derivative can be alkylated using an appropriate alkyl halide under basic conditions.
Formation of the thiazole ring: This can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling of the thiazole and benzamide moieties: The thiazole derivative can be coupled with a benzoyl chloride derivative in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Analyse Chemischer Reaktionen
Types of Reactions
“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential as therapeutic agents. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and dyes. They may also find applications in agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide” would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Molecular Comparisons
Note: Molecular formula and weight for the target compound are inferred from structural analysis, as explicit data were unavailable in the evidence.
Key Structural Differences and Implications
Substituent Complexity: The target compound’s thiazol-2-yloxy group is simpler and less bulky than Compound 1’s benzothiazole-ethoxy and sulfonylpiperidine moieties . This may enhance membrane permeability compared to Compound 1, which likely exhibits higher polarity due to the sulfonyl group.
Heterocyclic Linkers :
- Compound 2 replaces the thiazole ring with a pyridazine scaffold . Pyridazine’s dual adjacent nitrogen atoms could enhance hydrogen-bonding capacity, contrasting with the thiazole’s sulfur-mediated hydrophobic interactions in the target compound.
Substituent Positioning :
- In Compound 3, the pyrazole-thiazole chain is directly attached to the benzamide’s nitrogen, whereas the target compound’s thiazole is oxygen-linked to the aromatic ring . This difference may influence conformational flexibility and binding pocket compatibility.
Research Findings and Limitations
While the provided evidence lacks explicit biological or pharmacological data for these compounds, structural comparisons suggest the following hypotheses:
- Solubility : Compounds with sulfonyl or sulfamoyl groups (e.g., Compounds 1 and 3) may exhibit higher aqueous solubility than the target compound due to increased polarity .
- Bioavailability : The target compound’s smaller molecular weight (~358 g/mol) compared to Compound 1 (~596 g/mol) could favor better absorption and distribution .
- Target Selectivity : The pyridazine linker in Compound 2 might confer selectivity for enzymes with polar active sites, whereas the target’s thiazole could favor hydrophobic interactions .
Biologische Aktivität
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide is a compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole moiety linked to a thiazole and an amide functional group. Its chemical structure can be represented as follows:
- Chemical Formula : C₁₉H₂₂N₄O₃S
- Molecular Weight : 378.47 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism .
- Modulation of Signaling Pathways : The thiazole and pyrazole components may interact with signaling pathways implicated in inflammation and cancer progression.
Biological Activities
Several studies have reported on the biological activities associated with this compound:
- Anti-inflammatory Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown up to 85% inhibition of tumor necrosis factor (TNF-α) in vitro at concentrations comparable to standard anti-inflammatory drugs .
- Antimicrobial Properties : Pyrazole derivatives have been evaluated for their antimicrobial activity against various bacterial strains. Studies demonstrate promising results against Mycobacterium tuberculosis and other pathogens, indicating potential use in treating infectious diseases .
- Anticancer Potential : Some pyrazole-based compounds have been investigated for their anticancer properties, showing efficacy in inhibiting cancer cell proliferation in vitro. The exact mechanisms remain under investigation but may involve apoptosis induction and cell cycle arrest .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Up to 85% TNF-α inhibition at 10 µM | |
| Antimicrobial | Effective against Mycobacterium tuberculosis | |
| Anticancer | Inhibits proliferation of cancer cells |
Case Study: Anti-inflammatory Effects
In a study conducted by Selvam et al., a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties. One compound demonstrated comparable efficacy to dexamethasone, a standard anti-inflammatory drug, showcasing significant inhibition of pro-inflammatory cytokines .
Case Study: Antimicrobial Activity
Burguete et al. reported that certain pyrazole derivatives exhibited promising antimicrobial activity against various bacterial strains, including E. coli and Bacillus subtilis. The compounds were tested at concentrations as low as 6.25 µg/mL, revealing high inhibition rates compared to established antibiotics .
Q & A
Q. What are the recommended synthetic routes for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide?
A common approach involves sequential functionalization of the benzamide core. First, the thiazol-2-yloxy group is introduced via nucleophilic aromatic substitution of a halogen (e.g., Cl) on the benzamide using a thiazol-2-ol derivative under basic conditions. Next, the pyrazole moiety is attached through alkylation of the ethylamine side chain. For example, 3,5-dimethylpyrazole can react with ethylenediamine intermediates under reflux in ethanol, followed by coupling to the benzamide backbone using carbodiimide-based coupling agents .
Q. How can the compound’s structural purity and identity be confirmed?
Key techniques include:
- NMR spectroscopy : Analysis of aromatic proton environments (e.g., thiazol-2-yloxy protons at δ 7.2–7.8 ppm) and pyrazole methyl groups (δ 2.1–2.5 ppm) to confirm substitution patterns .
- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., amide N–H⋯N interactions) and validate molecular geometry .
- HPLC-MS : Ensure >95% purity by reverse-phase chromatography and confirm molecular weight via mass spectrometry .
Q. What in vitro assays are suitable for preliminary evaluation of anticancer activity?
Standard protocols include:
- Cell viability assays : MTT or resazurin-based tests against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination after 48–72 hours .
- Apoptosis assays : Flow cytometry using Annexin V/PI staining to quantify apoptotic cells .
- Enzyme inhibition : Fluorogenic assays targeting kinases or proteases implicated in cancer pathways .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data be resolved?
Discrepancies often arise from variations in assay conditions. For example:
- Solubility : Use DMSO stock solutions ≤0.1% to avoid solvent cytotoxicity .
- Cell line heterogeneity : Validate results across multiple lines (e.g., compare epithelial vs. mesenchymal phenotypes) .
- Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .
Q. What strategies optimize synthetic yield for multi-step routes?
- Stepwise purification : Isolate intermediates (e.g., thiazol-2-yloxy benzamide) via column chromatography before alkylation to minimize side reactions .
- Catalyst screening : Test palladium or copper catalysts for coupling steps to enhance efficiency .
- Reaction monitoring : Use TLC or in-situ FTIR to track intermediate formation and adjust reaction times .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Core modifications : Synthesize analogs with substituted thiazoles (e.g., 4-methylthiazole) or pyrazoles (e.g., 3-trifluoromethyl) to assess electronic effects .
- Side-chain variations : Replace the ethyl linker with propyl or cyclopropyl groups to study steric influences on target binding .
- Bioisosteres : Substitute the benzamide with sulfonamide or urea groups to modulate solubility and potency .
Q. What computational methods support mechanistic studies of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like kinases or GPCRs, focusing on hydrogen bonds with the amide and pyrazole groups .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-receptor binding kinetics .
Q. How can metabolic stability be evaluated in preclinical studies?
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS over 60 minutes .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to identify metabolic liabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
